

Application Note: In Vitro Metabolism of 10-Hydroxynortriptyline

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Compound of Interest

Compound Name: 10-Hydroxynortriptyline

Cat. No.: B030761

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Audience: Researchers, scientists, and drug development professionals.

Introduction

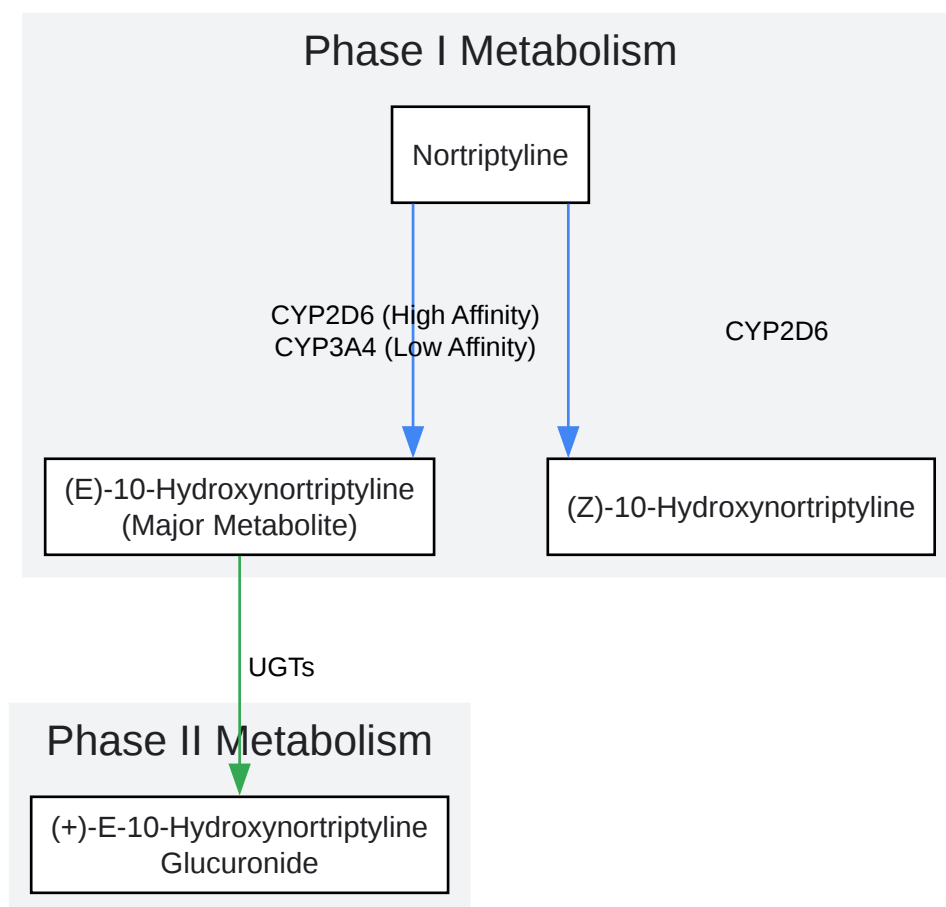
Nortriptyline, a tricyclic antidepressant, is the primary active metabolite of amitriptyline.^[1] Its clinical efficacy and safety profile are heavily influenced by its metabolism, which predominantly occurs in the liver. The main metabolic pathway is hydroxylation at the 10-position, forming the active metabolite **10-hydroxynortriptyline**.^{[1][2]} This reaction is stereoselective, producing both (E)-**10-hydroxynortriptyline** and (Z)-**10-hydroxynortriptyline**, with the E-isomer being more prominent.^[2] The formation of these metabolites is primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4.^{[2][3]}

Understanding the subsequent metabolic fate of **10-hydroxynortriptyline** is crucial for a complete pharmacokinetic profile. This metabolite undergoes Phase II metabolism, primarily through conjugation with glucuronic acid, to form more water-soluble compounds that are readily excreted.^{[1][4]} This application note provides detailed protocols for studying the in vitro metabolism of nortriptyline to **10-hydroxynortriptyline** and its subsequent glucuronidation using human liver microsomes (HLMs), along with methods for sample analysis using UPLC-MS/MS.

Metabolic Pathways

Nortriptyline undergoes extensive Phase I and Phase II metabolism. The primary pathway involves the hydroxylation of nortriptyline to **10-hydroxynortriptyline**, which is then conjugated

to form a glucuronide metabolite.



Metabolic Pathway of Nortriptyline

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Metabolic pathway of nortriptyline to **10-hydroxynortriptyline** and its subsequent glucuronidation.

Quantitative Data: Enzyme Kinetics

The metabolism of nortriptyline exhibits biphasic kinetics in human liver microsomes, indicating the involvement of both high-affinity and low-affinity enzymes.[3] The primary enzymes responsible for 10-hydroxylation are CYP2D6 and CYP3A4.[3] Subsequent glucuronidation of the (+)-enantiomer of E-**10-hydroxynortriptyline** has also been characterized.[4]

Table 1: Enzyme Kinetic Parameters for Nortriptyline 10-Hydroxylation

Enzyme	Km (μM)	Vmax (pmol/min/pmol CYP)	Source
CYP2D6	0.48 - 2.1	130	[2]
CYP3A4	37.4	Not Specified	[2] [3]

Data sourced from studies using heterologously expressed human CYPs and human liver microsomes.[\[2\]](#)[\[3\]](#)

Table 2: Formation Rate of (+)-E-10-OH-NT Glucuronide in Human Liver Microsomes

Parameter	Value	Source
Formation Rate	5.5 - 33.2 pmol/mg x min	[4]

Data from a study using microsomes from 13 different human livers.[\[4\]](#)

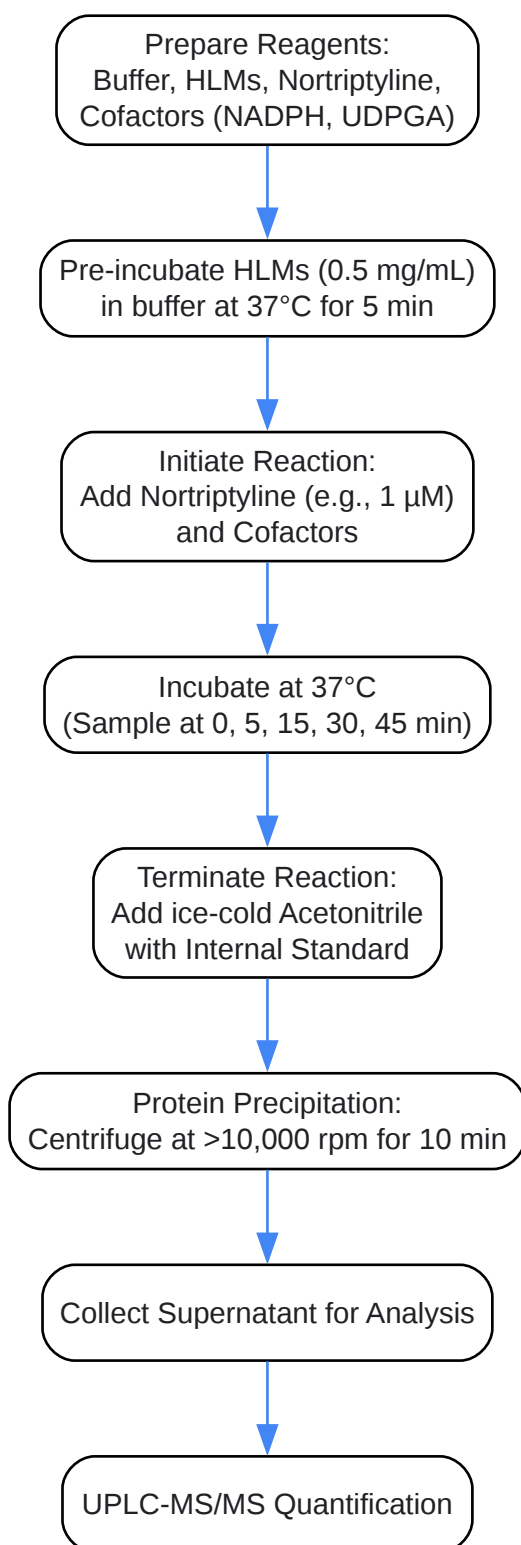
Experimental Protocols

This protocol outlines a general procedure to assess the metabolism of nortriptyline and the formation of **10-hydroxynortriptyline** and its glucuronide conjugate.

Materials:

- Pooled human liver microsomes (HLMs)[\[2\]](#)
- Nortriptyline hydrochloride[\[2\]](#)
- Potassium phosphate buffer (100 mM, pH 7.4)[\[2\]](#)[\[5\]](#)
- NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)[\[2\]](#)
- Uridine 5'-diphosphoglucuronic acid (UDPGA) (for Phase II)
- Alamethicin (pore-forming agent for Phase II)[\[6\]](#)

- Ice-cold acetonitrile (ACN) with an internal standard (e.g., nortriptyline-d3)[\[2\]](#)[\[7\]](#)
- Microcentrifuge tubes or 96-well plates



Workflow for In Vitro Metabolism Assay

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General workflow for in vitro nortriptyline metabolism assays using HLMs.

Procedure:

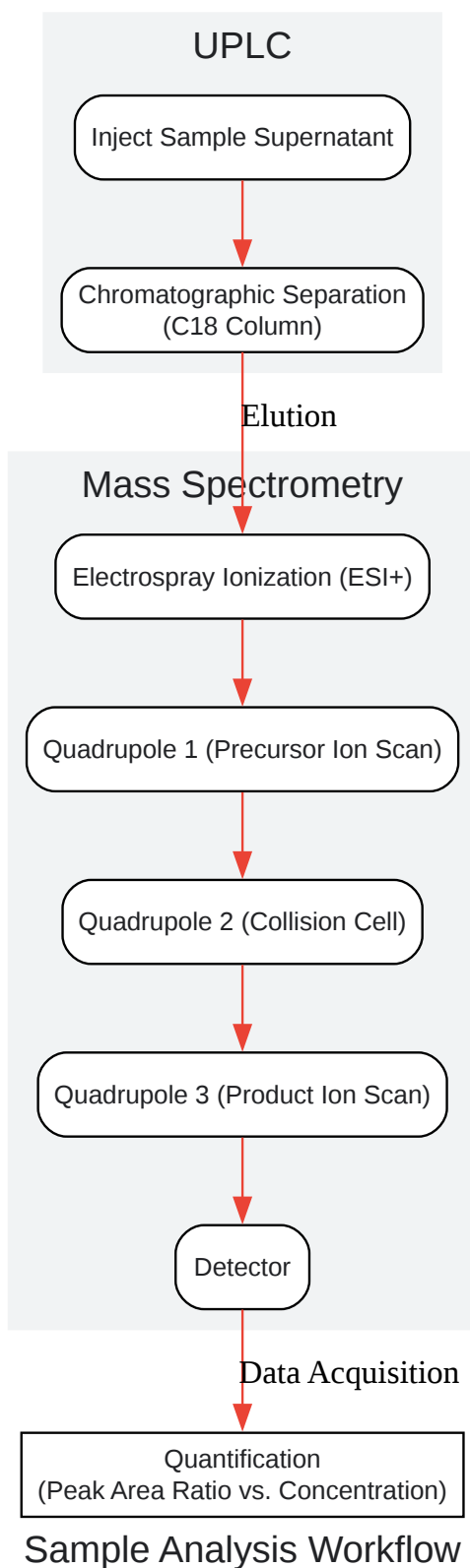
- Preparation: Prepare stock solutions of nortriptyline in a suitable solvent like methanol or DMSO.[2] Prepare the NADPH regenerating system and UDPGA solutions.
- Pre-incubation: In a microcentrifuge tube, pre-incubate HLMs (final concentration 0.1-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.[2] For Phase II metabolism, include alamethicin in this step to activate UGT enzymes.[6]
- Reaction Initiation: Initiate the metabolic reaction by adding nortriptyline (at various concentrations if determining kinetics) and the cofactors (NADPH regenerating system for Phase I, and UDPGA for Phase II) to the pre-incubated microsomes.[2] The final incubation volume is typically 200-500 μ L.
- Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 45 minutes) to ensure the linear formation of metabolites.[6]
- Reaction Termination: Stop the reaction at each time point by adding an equal or greater volume of ice-cold acetonitrile containing a suitable internal standard.[2]
- Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to precipitate the microsomal proteins.[2][7]
- Sample Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.[2]

This protocol provides a general framework for the analysis of nortriptyline and its metabolites using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Instrumentation & Reagents:

- UPLC System: Waters ACQUITY UPLC or equivalent.[7]
- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).[7]

- UPLC Column: A reverse-phase column such as an ACE C18.[\[7\]](#)[\[8\]](#)
- Mobile Phase: A gradient of solvents such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[\[7\]](#)
- Internal Standards: Amitriptyline-d3 and Nortriptyline-d3.[\[7\]](#)



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